

Application Note: Streamlined Synthesis and Purification of L-[methyl-¹³C]methionine

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Compound of Interest

Compound Name:	Methyl- ¹³ C trifluoromethanesulfonate
CAS No.:	207556-12-5
Cat. No.:	B567314

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Abstract

This document provides a comprehensive guide for the efficient synthesis of L-[methyl-¹³C]methionine, a crucial stable isotope-labeled amino acid for metabolic research and proteomic studies. The protocol details the direct methylation of L-homocysteine using [¹³C]methyl trifluoromethanesulfonate ([¹³C]methyl triflate). This method offers a high-yield, clean, and rapid pathway to the desired product. Included are detailed step-by-step procedures for the synthesis, purification via ion-exchange chromatography, and analytical characterization. Emphasis is placed on the rationale behind key experimental steps and critical safety precautions required for handling the potent reactant, methyl triflate.

Introduction and Significance

Stable isotope-labeled (SIL) amino acids are indispensable tools in modern biological and biomedical research. L-[methyl-¹³C]methionine, in particular, serves as a vital probe for tracking the flux of one-carbon metabolism, a network of pathways fundamental to biosynthesis, regulation, and epigenetics.[1][2] Its applications include:

- Metabolic Flux Analysis: Quantifying the rates of metabolic pathways involving S-adenosyl-methionine (SAM), the universal methyl group donor.[3]
- Quantitative Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to accurately quantify changes in protein abundance.
- NMR-Based Structural Biology: The ^{13}C -labeled methyl group provides a sensitive, non-perturbative probe for studying protein structure, dynamics, and interactions, especially in large biomolecular systems.[4][5][6][7]

The synthesis described herein provides a reliable method for producing this valuable tracer from commercially available precursors.

Reaction Principle and Mechanism

The synthesis proceeds via a direct S-methylation of the thiol group of L-homocysteine. This reaction is a classic example of a bimolecular nucleophilic substitution ($\text{S}_{\text{N}}2$) reaction.

Reaction Scheme:

Mechanistic Considerations:

- Nucleophile: The sulfur atom of the L-homocysteine thiol group acts as the nucleophile. To enhance its nucleophilicity, the reaction is performed under mildly basic conditions, which deprotonates the thiol ($-\text{SH}$, $\text{pK}_{\text{a}} \sim 10$) to the more reactive thiolate anion ($-\text{S}^-$).
- Electrophile: [^{13}C]Methyl triflate is an exceptionally potent methylating agent. The trifluoromethanesulfonate (triflate) group is an excellent leaving group due to the high electronegativity of the fluorine atoms and the resonance stabilization of the resulting triflate anion, making the attached ^{13}C -methyl group highly susceptible to nucleophilic attack.
- Stereochemistry: The reaction occurs at the sulfur atom and does not affect the chiral center at the α -carbon of L-homocysteine. Therefore, the L-stereochemistry of the starting material is retained in the final product.

Materials and Equipment

Reagents and Consumables

Reagent	Grade	Supplier	Notes
L-Homocysteine	≥98%	Sigma-Aldrich	Store under inert gas.
[¹³ C]Methyl trifluoromethanesulfonate	99 atom % ¹³ C	Cambridge Isotope Labs	Extremely Toxic & Corrosive. Handle with extreme caution.
Sodium Hydroxide (NaOH)	Reagent Grade	Fisher Scientific	For pH adjustment.
Hydrochloric Acid (HCl)	Reagent Grade	Fisher Scientific	For pH adjustment.
Dowex® 50WX8 resin (H ⁺ form)	100-200 mesh	Sigma-Aldrich	For ion-exchange chromatography.
Ammonium Hydroxide (NH ₄ OH)	ACS Grade	VWR	For elution.
Deionized Water (ddH ₂ O)	18.2 MΩ·cm	In-house	---
Deuterium Oxide (D ₂ O)	99.9 atom % D	Cambridge Isotope Labs	For NMR analysis.

Equipment

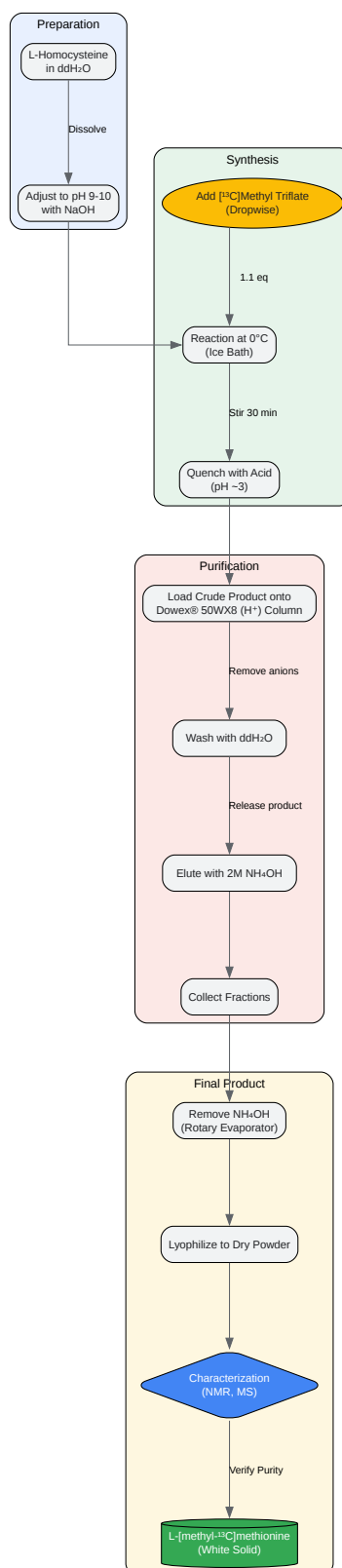
- Magnetic stir plate and stir bars
- Round-bottom flasks and standard glassware
- pH meter or pH indicator strips
- Ice bath
- Rotary evaporator
- Chromatography column (glass)

- Lyophilizer (freeze-dryer)
- NMR Spectrometer (≥ 400 MHz)
- Mass Spectrometer (ESI-MS)
- Certified chemical fume hood

Detailed Experimental Protocol

Workflow Overview

The entire process, from starting materials to the final, validated product, follows a logical sequence of synthesis, purification, and characterization.



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Caption: Experimental workflow for the synthesis of L-[methyl-¹³C]methionine.

Step-by-Step Synthesis

- Preparation of L-Homocysteine Solution:
 - In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 135 mg (1.0 mmol) of L-homocysteine in 10 mL of deionized water.
 - Place the flask in an ice bath and cool to 0-4 °C.
 - Slowly add 1 M NaOH dropwise while monitoring the pH. Adjust the pH to approximately 9.5. This deprotonates the thiol group to the more nucleophilic thiolate, which is essential for the reaction.
- Methylation Reaction:
 - CRITICAL: Perform this step in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
 - Using a syringe, slowly add 180 mg (1.1 mmol, 1.1 equivalents) of [¹³C]methyl triflate dropwise to the stirring, cold homocysteine solution over 5 minutes.
 - Allow the reaction mixture to stir in the ice bath for an additional 30 minutes. The reaction is typically rapid and complete within this timeframe.
- Reaction Quenching:
 - After 30 minutes, quench the reaction by acidifying the solution to pH ~3 with 1 M HCl. This neutralizes any remaining base and protonates the amino group fully, preparing it for ion-exchange chromatography.

Purification by Ion-Exchange Chromatography

- Column Preparation:
 - Prepare a slurry of Dowex® 50WX8 (H⁺ form) resin in deionized water.
 - Pour the slurry into a chromatography column (approx. 1.5 cm diameter) to create a resin bed of about 10-12 cm in height.

- Wash the column with 3-5 bed volumes of deionized water until the effluent is neutral (pH ~7).
- Loading and Washing:
 - Carefully load the acidified crude reaction mixture onto the top of the resin bed. The protonated amino group of the methionine will bind to the negatively charged sulfonic acid groups of the resin.
 - Wash the column with 5 bed volumes of deionized water. This step removes the triflate anion, unreacted homocysteine (if any), and other non-cationic impurities.
- Elution and Collection:
 - Elute the desired product from the column using a 2 M solution of ammonium hydroxide (NH₄OH). The ammonia competes for binding sites on the resin and deprotonates the amino group of the methionine, releasing it.
 - Collect 5 mL fractions and monitor them for the presence of the amino acid using a suitable method (e.g., ninhydrin test). Pool the positive fractions.

Product Isolation

- Solvent Removal:
 - Remove the ammonia and most of the water from the pooled fractions using a rotary evaporator. Use a water bath temperature of no more than 40 °C to avoid product degradation.
- Lyophilization:
 - Transfer the concentrated aqueous solution to a suitable flask and freeze it completely.
 - Dry the frozen sample overnight using a lyophilizer to obtain the final product as a fluffy, white solid.
 - The expected yield is typically in the range of 80-90%.

Analytical Characterization (Self-Validation)

To confirm the identity, purity, and isotopic enrichment of the final product, perform the following analyses.

- ^1H NMR (500 MHz, D_2O): The spectrum should show a characteristic singlet for the newly introduced ^{13}C -methyl group at approximately 2.1 ppm. This peak will appear as a doublet due to one-bond coupling to the ^{13}C nucleus ($J_{\text{C-H}} \approx 141$ Hz). Other expected peaks include multiplets for the α -CH and β,γ - CH_2 groups.
- ^{13}C NMR (125 MHz, D_2O): The key signal is the highly enriched methyl carbon, which will appear as a strong singlet at approximately 15.5 ppm.[\[1\]](#)[\[4\]](#)
- Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 151.0, confirming the incorporation of one ^{13}C atom (mass of L-methionine is 149.21 g/mol ; L-[methyl- ^{13}C]methionine is 150.21 g/mol).

Safety Precautions: Handling Methyl Triflate

Methyl trifluoromethanesulfonate is a highly reactive and hazardous chemical. It is extremely toxic, corrosive, and a suspected carcinogen.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Strict adherence to safety protocols is mandatory.

- Handling: Always handle methyl triflate inside a certified chemical fume hood.[\[9\]](#) Never work alone.
- Personal Protective Equipment (PPE): Wear a full-face respirator with an appropriate organic vapor cartridge, a neoprene apron, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[\[8\]](#)[\[10\]](#)[\[12\]](#) Standard nitrile gloves are not sufficient.
- Storage: Store methyl triflate in a refrigerator, tightly sealed, and away from incompatible materials like strong acids, bases, and oxidizing agents.[\[8\]](#)[\[11\]](#)
- Spills: In case of a small spill, absorb the liquid with an inert material like vermiculite or sand.[\[8\]](#) Seal the contaminated material in a vapor-tight plastic bag for hazardous waste disposal.[\[8\]](#) Evacuate the area immediately for larger spills.[\[8\]](#)

- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Seek immediate medical attention.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the eyelids.[9][12] Seek immediate medical attention.
 - Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

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